Fmoc-lys(boc)-osu

概要

説明

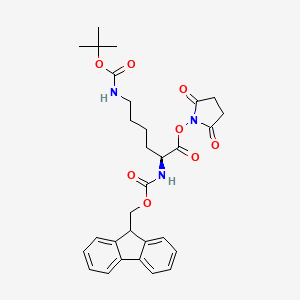

N-α-9-Fluorenylmethoxycarbonyl-N-ε-tert-butoxycarbonyl-L-lysine N-hydroxysuccinimide ester: is a derivative of lysine, an essential amino acid. This compound is widely used in solid-phase peptide synthesis due to its ability to protect the amino group of lysine during peptide chain elongation. The presence of the 9-fluorenylmethoxycarbonyl group and the tert-butoxycarbonyl group ensures that the lysine side chain remains unreactive during the synthesis process, allowing for the selective formation of peptide bonds.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-α-9-Fluorenylmethoxycarbonyl-N-ε-tert-butoxycarbonyl-L-lysine N-hydroxysuccinimide ester typically involves the following steps:

Protection of the Lysine Residue: The lysine residue is first protected by introducing the 9-fluorenylmethoxycarbonyl group at the α-amino position and the tert-butoxycarbonyl group at the ε-amino position.

Activation of the Carboxyl Group: The carboxyl group of the protected lysine is then activated by reacting it with N-hydroxysuccinimide in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide. This results in the formation of the N-hydroxysuccinimide ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of protected lysine are synthesized using automated peptide synthesizers.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity N-α-9-Fluorenylmethoxycarbonyl-N-ε-tert-butoxycarbonyl-L-lysine N-hydroxysuccinimide ester.

化学反応の分析

Types of Reactions:

Deprotection Reactions: The 9-fluorenylmethoxycarbonyl group can be removed using a basic secondary amine nucleophile such as piperidine, while the tert-butoxycarbonyl group can be removed using acidic conditions such as trifluoroacetic acid.

Coupling Reactions: The N-hydroxysuccinimide ester reacts with amino groups to form peptide bonds, making it a crucial reagent in peptide synthesis.

Common Reagents and Conditions:

Deprotection: Piperidine for 9-fluorenylmethoxycarbonyl group removal and trifluoroacetic acid for tert-butoxycarbonyl group removal.

Coupling: N,N’-dicyclohexylcarbodiimide as a coupling reagent for activating the carboxyl group.

Major Products:

Peptides: The primary products formed from the reactions involving this compound are peptides with specific sequences and structures.

科学的研究の応用

Peptide Synthesis

Fmoc-Lys(Boc)-OSu is primarily used in the synthesis of peptides through solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group provides a stable protection for the amino group, allowing for sequential addition of amino acids.

Case Study: Synthesis of Glycosylated Peptide Thioesters

A recent study demonstrated the synthesis of chitobiosylated peptide thioesters using the Boc strategy, where this compound was employed as a key building block. The introduction of Boc groups facilitated the protection of reactive sites during the synthesis process, leading to high yields of the desired products .

| Peptide | Yield (%) | Method |

|---|---|---|

| Chitobiosylated peptide thioester | 85% | Boc strategy |

| Non-glycosylated peptide thioester | 90% | Boc strategy |

Development of Therapeutic Agents

The compound has also been pivotal in developing therapeutic agents. Its ability to facilitate the formation of peptide bonds under mild conditions has made it an essential reagent in synthesizing bioactive peptides.

Recent advancements have focused on environmentally benign methods for peptide synthesis using this compound. By employing liquid-assisted ball milling techniques, researchers have achieved significant reductions in solvent usage while maintaining high yields.

Case Study: Green Chemistry Approach

A study demonstrated that using this compound in conjunction with eco-friendly solvents resulted in an Ecoscale score improvement from 58 to 84, indicating a more sustainable synthesis method .

| Method | Ecoscale Score | Yield (%) |

|---|---|---|

| Traditional Method | 58 | 70% |

| Green Method with this compound | 84 | 90% |

Versatility in Functionalization

This compound's versatility extends to various functionalizations, enabling the incorporation of diverse chemical groups into peptides. This feature is particularly useful for creating complex peptide structures with specific biological activities.

Case Study: Functionalized Peptides

In another application, researchers synthesized a series of functionalized peptides using this compound as a core building block. The ability to introduce different side chains led to enhanced biological activity and specificity .

| Functionalized Peptide | Biological Activity | Method Used |

|---|---|---|

| Peptide A | High affinity for target receptor | SPPS with this compound |

| Peptide B | Moderate activity | SPPS with this compound |

作用機序

The mechanism of action of N-α-9-Fluorenylmethoxycarbonyl-N-ε-tert-butoxycarbonyl-L-lysine N-hydroxysuccinimide ester involves the selective protection and deprotection of amino groups during peptide synthesis. The 9-fluorenylmethoxycarbonyl group protects the α-amino group, while the tert-butoxycarbonyl group protects the ε-amino group. These protecting groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The N-hydroxysuccinimide ester facilitates the coupling of amino acids by activating the carboxyl group, enabling the formation of peptide bonds.

類似化合物との比較

N-α-9-Fluorenylmethoxycarbonyl-L-lysine: Similar to N-α-9-Fluorenylmethoxycarbonyl-N-ε-tert-butoxycarbonyl-L-lysine N-hydroxysuccinimide ester but lacks the tert-butoxycarbonyl group.

N-α-9-Fluorenylmethoxycarbonyl-N-ε-methyl-L-lysine: Contains a methyl group instead of the tert-butoxycarbonyl group.

N-α-9-Fluorenylmethoxycarbonyl-N-ε-benzyl-L-lysine: Contains a benzyl group instead of the tert-butoxycarbonyl group.

Uniqueness: N-α-9-Fluorenylmethoxycarbonyl-N-ε-tert-butoxycarbonyl-L-lysine N-hydroxysuccinimide ester is unique due to the presence of both the 9-fluorenylmethoxycarbonyl and tert-butoxycarbonyl protecting groups, which provide dual protection to the lysine residue. This dual protection allows for greater control and selectivity during peptide synthesis, making it a valuable reagent in the field of peptide chemistry.

生物活性

Fmoc-lys(boc)-osu , or This compound , is an important compound in the field of peptide synthesis and protein modification. This article delves into its biological activity, mechanisms of action, and practical applications in research and industry.

Overview of this compound

This compound is a derivative of lysine, characterized by the presence of both Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups along with an N-hydroxysuccinimide (OSu) ester. These modifications enhance its utility in peptide synthesis by providing stability and facilitating coupling reactions with amino acids or peptides.

Target Enzymes

The primary target of this compound is Histone Deacetylases (HDACs) , which play a crucial role in the regulation of gene expression through the modification of histones. The compound acts as a substrate for these enzymes, influencing the histone acetylation-deacetylation pathway .

Biochemical Pathways

Upon interaction with HDACs, this compound promotes the deacetylation of histones and non-histone proteins, thereby affecting various cellular processes, including:

- Gene expression regulation

- Protein synthesis

- Protein-protein interactions

Peptide Synthesis

This compound is extensively utilized in peptide synthesis due to its ability to form peptide bonds efficiently. It acts as a coupling reagent in solid-phase peptide synthesis (SPPS), facilitating the assembly of complex peptides. The following table summarizes its applications in peptide synthesis:

| Application | Description |

|---|---|

| Coupling Reagent | Forms peptide bonds with amino acids |

| Protecting Group | Stabilizes reactive amino and carboxyl groups |

| Modifying Agent | Alters protein interactions and functions |

Case Studies

- Peptide Therapeutics Development : Research has shown that this compound can be used to synthesize biologically active peptides that exhibit therapeutic potential. These peptides have been studied for their roles in various biological processes, including immune response modulation and enzyme regulation .

- Protein Modification : In studies focused on protein-protein interactions, this compound has been employed to modify proteins, allowing researchers to investigate the dynamics of these interactions under physiological conditions.

- Bioconjugation Techniques : The compound has also been used in bioconjugation strategies to attach peptides to other biomolecules, enhancing their stability and functionality in therapeutic applications .

Chemical Reactions

This compound undergoes several key reactions:

- Substitution Reactions : The OSu ester group reacts with nucleophiles such as amines to form peptide bonds.

- Deprotection Reactions : The Boc groups can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield free lysine residues.

The following table outlines the common reagents and conditions for these reactions:

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Substitution | Amines, DMF | Room temperature |

| Deprotection | Trifluoroacetic acid (TFA) | Acidic conditions |

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35N3O8/c1-30(2,3)40-28(37)31-17-9-8-14-24(27(36)41-33-25(34)15-16-26(33)35)32-29(38)39-18-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23-24H,8-9,14-18H2,1-3H3,(H,31,37)(H,32,38)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HONZVSWDWBWWMH-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662683 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N~6~-(tert-butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132307-50-7 | |

| Record name | N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-lysine 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132307-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N~6~-(tert-butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。